molecular formula C11H16O2 B3047730 2-Propanol, 1-(3,5-dimethylphenoxy)- CAS No. 143417-48-5

2-Propanol, 1-(3,5-dimethylphenoxy)-

Cat. No. B3047730
CAS RN: 143417-48-5
M. Wt: 180.24 g/mol
InChI Key: FFFHHRCBLIIREV-UHFFFAOYSA-N
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Description

“2-Propanol, 1-(3,5-dimethylphenoxy)-” is a chemical compound with the molecular formula C11H17NO2 . It is also known as “Metaxalone USP RC B” and “Metaxalone intermediate” among other names . It is a degradation product of Metaxalone, a muscle relaxant used to relax muscles and relieve pain .


Physical And Chemical Properties Analysis

“2-Propanol, 1-(3,5-dimethylphenoxy)-” has a melting point of >153°C and a boiling point of 100℃ at 101 325 Pa . Its density is 1.048 at 20℃ . It is slightly soluble in chloroform and methanol . The compound is a solid and has an off-white color .

Scientific Research Applications

Catalytic Amination of Alcohols

One of the key applications of compounds similar to 2-Propanol, 1-(3,5-dimethylphenoxy)- is in the catalytic amination of alcohols. Kaniewska et al. (1988) studied the amination reaction of alcohols in the presence of hydrogen and ammonia, using 1-(2,6-dimethylphenoxy)-2-propanol. This process predominantly yielded the corresponding primary amine with significant efficiency, illustrating the potential of these compounds in synthetic organic chemistry (Kaniewska et al., 1988).

Cardioselective Beta-Blockers

In pharmacological research, derivatives of 1-amino-3-aryloxy-2-propanols, which are structurally related to 2-Propanol, 1-(3,5-dimethylphenoxy)-, have been synthesized for potential use as cardioselective beta-blockers. Hoefle et al. (1975) discussed the structure-activity relationships of these compounds, highlighting their potential in the development of cardioselective agents (Hoefle et al., 1975).

Antidepressant Agents

Clark et al. (1979) explored the use of substituted 3-amino-1,1-diaryl-2-propanols as potential antidepressant agents. Their work included analogs of 3-(dimethylamino)-1,1-diphenyl-2-propanol hydrobromide, showing the relevance of this chemical class in the development of new antidepressants (Clark et al., 1979).

Aprotic Hydroxamic Acid Protecting Groups

Couturier et al. (2002) demonstrated the use of 5,5-dimethyl-1,4,2-dioxazoles, produced through transketalization involving 2,2-diethoxypropane, as versatile aprotic hydroxamic acid protecting groups. These dioxazoles, which are stable under various conditions, can be reverted back to hydroxamic acid with treatment in 2-propanol. This research emphasizes the utility of 2-propanol derivatives in the protection and deprotection of functional groups in organic synthesis (Couturier et al., 2002).

Antimicrobial Activity

Dimmock et al. (1976) investigated the antimicrobial activity of nuclear-substituted aromatic esters of 5-dimethylamino-1-phenyl-3-pentanol and 3-dimethylamino-1-phenyl-1-propanol. Their findings illustrate the antimicrobial potential of compounds in the same class as 2-Propanol, 1-(3,5-dimethylphenoxy)- (Dimmock et al., 1976).

Synthesis and Crystal Structure Studies

Shi and Lin (1997) reported on the crystal structure of 1-(2, 6-Dimethylphenoxy)-2-(3, 4-dimethoxyphenylethylamino) propane hydrochloride (DDPH), a new drug for anti-hypertension. This study contributes to the understanding of the structural characteristics of compounds similar to 2-Propanol, 1-(3,5-dimethylphenoxy)-, furthering their potential application in drug development (Shi & Lin, 1997).

Safety and Hazards

“2-Propanol, 1-(3,5-dimethylphenoxy)-” is classified as a hazardous substance. It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation and drowsiness or dizziness . Prolonged or repeated exposure may cause damage to organs . Safety measures include wearing protective gloves, clothing, and eye/face protection, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

A structurally similar compound, (2s)-1-(2,5-dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol, is known to target beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide in neural cells, a key process in the pathogenesis of Alzheimer’s disease .

Mode of Action

Based on its structural similarity to (2s)-1-(2,5-dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol, it may interact with its target enzyme to inhibit its activity . This could potentially lead to a decrease in the production of beta-amyloid peptide .

Biochemical Pathways

If it indeed targets beta-secretase 1 like its structurally similar compound, it may affect the amyloidogenic pathway in neural cells . This pathway is responsible for the production of beta-amyloid peptide, a major component of the amyloid plaques found in the brains of Alzheimer’s disease patients .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action .

Result of Action

If it acts similarly to (2s)-1-(2,5-dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol, it may lead to a reduction in the production of beta-amyloid peptide . This could potentially alleviate the symptoms of Alzheimer’s disease by reducing the formation of amyloid plaques in the brain .

Action Environment

Factors such as temperature, ph, and the presence of other biological molecules could potentially affect the compound’s stability and interaction with its target .

properties

IUPAC Name

1-(3,5-dimethylphenoxy)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-8-4-9(2)6-11(5-8)13-7-10(3)12/h4-6,10,12H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFHHRCBLIIREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454215
Record name 2-Propanol, 1-(3,5-dimethylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

143417-48-5
Record name 2-Propanol, 1-(3,5-dimethylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 500 ml three-necked flask was charged with 51.88 g (425 mmol) of 3,5-xylenol, 29.6 g (510 mmol) of propylene oxide and 4.25 g (42 mmol) of triethylamine, and the resultant mixture was refluxed under heat at 90° C. for 1 hour and at 110° C. for 4 hours. The reaction product was recrystallized from hexane to give 1-methyl-2-(3,5-dimethylphenoxy)ethanol.
Quantity
51.88 g
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reactant
Reaction Step One
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29.6 g
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reactant
Reaction Step One
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4.25 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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